Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This is achieved through a substitution reaction where a chlorophenyl group is introduced to the tetrahydropyrimidine ring.
Attachment of the Piperazine Moiety: The piperazine group is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate are used to facilitate substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the piperazine moiety.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
In biological research, it is studied for its potential interactions with biological targets. Its structure suggests potential activity as a ligand for certain receptors.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic applications. Its structure indicates possible activity as an anti-inflammatory or anti-cancer agent.
Industry
In the industrial sector, it is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
Methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its tetrahydropyrimidine core. This structure provides distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H25ClN4O3 |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H25ClN4O3/c1-3-23-8-10-24(11-9-23)12-15-16(18(25)27-2)17(22-19(26)21-15)13-6-4-5-7-14(13)20/h4-7,17H,3,8-12H2,1-2H3,(H2,21,22,26) |
InChI Key |
WUEPTTPEXSIKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.